Cas no 114467-73-1 (Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)-)

Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)- is a fluorinated aromatic compound featuring a difluoromethyl group and a tert-butyl substituent on the benzene ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and material science applications. The difluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical intermediates. The tert-butyl group contributes to steric hindrance, improving selectivity in catalytic reactions. Its well-defined molecular architecture allows for precise modifications in advanced chemical synthesis. The compound is typically used in research settings for developing specialty chemicals, fluorinated polymers, and bioactive molecules. Proper handling is required due to its potential reactivity and volatility.
Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)- structure
114467-73-1 structure
Product name:Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)-
CAS No:114467-73-1
MF:C11H14F2
MW:184.225670337677
MDL:MFCD28364068
CID:5186298
PubChem ID:640453

Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)-
    • MDL: MFCD28364068
    • Inchi: 1S/C11H14F2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3
    • InChI Key: ANQMTLKEAKYWEZ-UHFFFAOYSA-N
    • SMILES: C1(C(F)F)=CC=C(C(C)(C)C)C=C1

Computed Properties

  • Exact Mass: 184.10635677g/mol
  • Monoisotopic Mass: 184.10635677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1188099-5g
1-(tert-Butyl)-4-(difluoromethyl)benzene
114467-73-1 95%
5g
$715 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580169-5g
1-(Tert-butyl)-4-(difluoromethyl)benzene
114467-73-1 98%
5g
¥7699.00 2024-08-09
eNovation Chemicals LLC
Y1188099-5g
1-(tert-Butyl)-4-(difluoromethyl)benzene
114467-73-1 95%
5g
$715 2025-02-26
eNovation Chemicals LLC
Y1188099-5g
1-(tert-Butyl)-4-(difluoromethyl)benzene
114467-73-1 95%
5g
$715 2024-07-20

Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)- Related Literature

Additional information on Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl)-

Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl) and Its Significance in Modern Chemical Research

Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl) (CAS No. 114467-73-1) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and electronic properties. This compound, characterized by a difluoromethyl group at the C1 position and a tert-butyl group at the C4 position, exhibits distinct reactivity and stability that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl) combines the stability of the aromatic ring with the electron-withdrawing effect of the difluoromethyl group, which enhances its interaction with biological targets. This feature has been leveraged in the development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders. The presence of the tert-butyl group further contributes to the compound's lipophilicity, facilitating its penetration across biological membranes and improving its bioavailability.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. Studies have demonstrated that the introduction of fluorine atoms can significantly alter the electronic properties of organic molecules, leading to increased binding affinity and selectivity for biological receptors. Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl), with its strategic placement of fluorine atoms, exemplifies this trend and has been investigated as a key building block in drug discovery.

One of the most compelling applications of Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl) is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of kinase inhibitors with fluorine atoms, researchers can achieve higher potency and selectivity against target kinases. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are overexpressed in many cancer cell lines. The electron-withdrawing nature of the difluoromethyl group helps to stabilize the transition state during catalysis, while the lipophilic tert-butyl group enhances binding to hydrophobic pockets within the kinase active site.

The role of Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl) extends beyond kinase inhibition. It has also been explored as a precursor in the synthesis of antiviral agents. The unique electronic distribution facilitated by its fluorinated aromatic core allows for interactions with viral proteases and polymerases, disrupting viral replication cycles. Preliminary studies have shown that compounds derived from this scaffold exhibit inhibitory effects against various RNA viruses, making them attractive candidates for further development.

In addition to its pharmaceutical applications, Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl) has found utility in materials science. Its ability to undergo selective functionalization while maintaining aromatic stability makes it a valuable intermediate in the synthesis of advanced materials such as liquid crystals and organic semiconductors. The presence of fluorine atoms imparts thermal stability and chemical resistance to these materials, enhancing their performance in demanding applications.

The synthesis of Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl) presents unique challenges due to its complex substitution pattern. Traditional synthetic routes often require multi-step processes involving careful regioselective functionalization of benzene derivatives. However, recent advances in catalytic methods have enabled more efficient synthetic strategies. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce both the difluoromethyl and tert-butyl groups with high precision. These methods not only improve yield but also reduce waste generation, aligning with green chemistry principles.

The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and purity of compounds like Benzene, 1-(difluoromethyl)-4-(1,1-dimethylethyl). Additionally, computational methods such as density functional theory (DFT) have become indispensable tools for predicting molecular properties and understanding reaction mechanisms.

In conclusion,< strong>Benzene strong>,< strong> 1- strong>< strong>(difluoromethyl) strong>< strong>-4-< strong>( strong>< strong>tert-butyl strong>< strong>) strong>< strong>-benzene strong>(CAS No.< strong>114467-73-1) represents a significant advancement in chemical research with wide-ranging applications from pharmaceuticals to materials science.< strong>Difluoromethyl- < strong>difluoromethyl- < strong>difluoromethyl- difluoromethyl- difluoromethyl- difluoromethyl- difluoromethyl- difluoromethyl- difluoromethyl- difluoromethyl- difluoromatic effects on reactivity enhance binding affinity for biological targets.< strrong>Tert-butyl group improves lipophilicity enhancing bioavailability.< strrong>Kinase inhibitors antiviral agents liquid crystals organic semiconductors highlight versatility.< strrong>Synthetic advances analytical techniques computational methods support ongoing research.< strong>This compound exemplifies intersection chemistry biology enabling development novel therapeutic advanced materials.< /strong>

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